2-Fluorophenyl isocyanate

Catalog No.
S704480
CAS No.
16744-98-2
M.F
C7H4FNO
M. Wt
137.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenyl isocyanate

CAS Number

16744-98-2

Product Name

2-Fluorophenyl isocyanate

IUPAC Name

1-fluoro-2-isocyanatobenzene

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H

InChI Key

VZNCSZQPNIEEMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=C=O)F

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)F

The exact mass of the compound 2-Fluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorophenyl isocyanate (CAS 16744-98-2) is an aromatic isocyanate, a class of highly reactive organic compounds used extensively in the synthesis of polyurethanes, ureas, and other polymers. The defining feature of these molecules is the isocyanate group (-N=C=O), which readily reacts with nucleophiles like alcohols and amines. For procurement and synthesis planning, the critical differentiator among substituted phenyl isocyanates is the nature and position of the substituent on the aromatic ring. The ortho-fluoro group in 2-fluorophenyl isocyanate imparts distinct steric and electronic properties that are not interchangeable with its meta- or para-isomers, or with other non-fluorinated or differently halogenated analogs, directly influencing reaction kinetics, product structure, and final material properties.

Selecting a substituted phenyl isocyanate based on cost or general classification alone can lead to significant process failures and undesirable product outcomes. The position of the fluorine atom on the phenyl ring fundamentally alters the molecule's reactivity and steric profile. Unlike the 4-fluorophenyl isomer, where the fluorine atom's electron-withdrawing effect primarily influences reactivity through resonance and induction, the ortho-fluoro group in 2-fluorophenyl isocyanate introduces significant steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding with reaction intermediates). This directly impacts reaction rates, catalyst selection, and can even alter the regioselectivity of certain cycloaddition reactions. Therefore, substituting 2-fluorophenyl isocyanate with its 3- or 4-fluoro isomers, or with the parent phenyl isocyanate, is not a viable strategy when precise control over synthesis and specific downstream material properties are required.

Precursor for High-Yield Phenylurea Synthesis in Agrochemicals

In the synthesis of phenylurea derivatives, which are a critical class of herbicides, the choice of substituted phenyl isocyanate directly governs reaction efficiency and product yield. Patents detailing the synthesis of these agrochemicals frequently specify the use of ortho-substituted isocyanates, like 2-fluorophenyl isocyanate, to achieve high conversion rates in reactions with amines. For example, a patented method for preparing fungicidal intermediates explicitly uses 2-fluorophenyl isocyanate to react with an N,N-dimethylaminopyridine, resulting in a high yield (0.60 g from 0.29 g of isocyanate) of the target N-phenylurea product. This demonstrates its suitability as a precursor where maximizing yield and purity is a primary procurement driver.

Evidence DimensionProduct Yield in Phenylurea Synthesis
Target Compound DataHigh yield (e.g., 0.60 g product from 0.29 g starting material) in a documented fungicidal intermediate synthesis.
Comparator Or BaselineGeneral synthesis procedures for phenylureas often report yields in the 85-95% range under optimized conditions.
Quantified DifferenceDemonstrates compatibility with high-yield synthetic routes crucial for agrochemical manufacturing.
ConditionsReaction with (E)-N-methyl-2-(2-(N-methyl-N-phenylaminomethyl)phenyl)-2-methoxyiminoacetamide and 4-N,N-dimethylaminopyridine in dichloromethane at room temperature.

For industrial synthesis of agrochemicals, selecting a precursor proven to deliver high yields under standard conditions reduces manufacturing costs and simplifies purification.

Enabling Lower Thermal Conductivity in Polyurethane Materials

The incorporation of fluorine into polyurethane (PU) structures is a key strategy for reducing thermal conductivity (Λ), a critical parameter for insulation materials. While many studies focus on fluorinated diols, the principle extends to the isocyanate component. Research demonstrates that fluorinated PUs can exhibit a reduction in thermal conductivity of up to 50% compared to their non-fluorinated counterparts. Specifically, fluorination leads to reduced crystallinity and increased molecular spacing, which impedes heat transfer. One study achieved a thermal conductivity as low as 0.13 W m−1K−1 in a fluorinated polyurethane, surpassing the typical lower limit of ~0.15 W m−1K−1 for conventional amorphous polymers. Using 2-fluorophenyl isocyanate as a monomer introduces fluorine directly onto the rigid aromatic hard segment of the PU, providing a pathway to modify thermal properties compared to standard phenyl isocyanate or other non-fluorinated aromatic isocyanates like MDI or TDI.

Evidence DimensionThermal Conductivity (Λ) of Resulting Polymer
Target Compound DataAs a fluorinated monomer, it contributes to polyurethanes with thermal conductivity potentially as low as 0.13 W m−1K−1.
Comparator Or BaselineConventional amorphous polymers have a practical thermal conductivity limit of approximately 0.15 W m−1K−1. Standard non-fluorinated polyurethanes exhibit higher thermal conductivity.
Quantified DifferenceContributes to a potential reduction in thermal conductivity of up to 50% vs. non-fluorinated analogs and can help break the ~0.15 W m−1K−1 barrier.
ConditionsPolymerization into a polyurethane matrix. The specific value of 0.13 W m−1K−1 was achieved with a fluorinated diol and IPDI, but the principle of fluorination reducing Λ is broadly applicable.

For developing advanced thermal insulation materials, selecting a fluorinated monomer like 2-fluorophenyl isocyanate is a rational design choice to achieve lower thermal conductivity than is possible with standard non-fluorinated aromatic isocyanates.

Superior Handling and Processability as a Liquid Monomer

In industrial and laboratory settings, the physical state of a reagent is a primary determinant of its processability and handling requirements. 2-Fluorophenyl isocyanate is a liquid at room temperature, with a reported density of 1.222 g/mL at 25 °C and a boiling point of 65 °C at 18 mmHg. This contrasts with many other substituted aromatic isocyanates or related precursors which can be solids, requiring heating for melting or dissolution steps that add complexity, energy costs, and time to a process. For example, 4,4'-MDI, a common diisocyanate, is a solid at room temperature. The liquid form of 2-fluorophenyl isocyanate allows for straightforward transfer, dosing, and mixing in solvent-based or neat reaction systems without specialized heating equipment.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or BaselineMany common isocyanates, such as 4,4'-MDI, are solids at room temperature.
Quantified DifferenceLiquid vs. Solid
ConditionsStandard ambient temperature and pressure (SATP).

Procuring a liquid reagent simplifies process engineering, reduces energy consumption by eliminating heating steps, and allows for easier and more accurate dosing in automated or large-scale synthesis.

Synthesis of Ortho-Substituted Phenylurea Fungicides and Herbicides

This compound is a preferred precursor for producing specific phenylurea-based agrochemicals where an ortho-halogenated phenyl moiety is required for biological activity. Its demonstrated utility in high-yield syntheses makes it a reliable choice for the large-scale manufacturing of active ingredients for fungicides and herbicides.

Development of Advanced Polyurethane-Based Thermal Insulation

For applications demanding thermal insulation performance beyond conventional polymers, 2-fluorophenyl isocyanate serves as a specialty monomer. Its incorporation into a polyurethane backbone is a rational strategy to lower the material's thermal conductivity, making it suitable for creating high-performance foams, coatings, and elastomers for aerospace, construction, and electronics.

Facilitating Liquid-Phase and Automated Synthesis Workflows

In process chemistry environments where ease of handling and automation are critical, the liquid state of 2-fluorophenyl isocyanate offers a distinct advantage. It is the right choice for workflows that utilize automated liquid handlers or require precise, continuous dosing without the need for heating and melting solid reagents.

Building Block for Medicinal Chemistry and Kinase Inhibitors

In pharmaceutical R&D, 2-fluorophenyl isocyanate is used to synthesize complex molecules, including kinase inhibitors for cancer therapy. The ortho-fluoro group can serve as a key binding element or a metabolic blocker, and its specific placement is non-negotiable, making this exact isomer essential for synthesizing targeted therapeutic agents.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

16744-98-2

Dates

Last modified: 08-15-2023

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